molecular formula C11H16N2 B13295327 2-Phenylpiperidin-4-amine

2-Phenylpiperidin-4-amine

Cat. No.: B13295327
M. Wt: 176.26 g/mol
InChI Key: JARPDFJLPALQFX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpiperidin-4-amine typically involves the reaction of piperidine with aniline under specific conditions. One common method includes the reductive amination of 4-piperidone with aniline in the presence of a reducing agent such as sodium borohydride. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylpiperidin-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic conditions.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

2-Phenylpiperidin-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.

    Medicine: Research explores its potential as a precursor for developing new therapeutic agents, particularly in the field of analgesics and anesthetics.

    Industry: It is utilized in the production of fine chemicals and as a building block in the synthesis of various industrial compounds.

Mechanism of Action

The mechanism of action of 2-Phenylpiperidin-4-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmission and other cellular processes.

Comparison with Similar Compounds

    Norfentanyl: A related compound with similar structural features but different pharmacological properties.

    1-N-Boc-4-(Phenylamino)piperidine: Another derivative with distinct chemical and biological characteristics.

    Phenylpiperidines: A broader class of compounds that includes various derivatives with phenyl groups attached to the piperidine ring.

Uniqueness: 2-Phenylpiperidin-4-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

IUPAC Name

2-phenylpiperidin-4-amine

InChI

InChI=1S/C11H16N2/c12-10-6-7-13-11(8-10)9-4-2-1-3-5-9/h1-5,10-11,13H,6-8,12H2

InChI Key

JARPDFJLPALQFX-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1N)C2=CC=CC=C2

Origin of Product

United States

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